Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
CAS No.:
Cat. No.: VC13695498
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3O2 |
|---|---|
| Molecular Weight | 151.12 g/mol |
| IUPAC Name | 1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11) |
| Standard InChI Key | QMINMNRMUSQXBL-UHFFFAOYSA-N |
| SMILES | C1=C2C=NNC2=CN1C(=O)O |
| Canonical SMILES | C1=C2C=NNC2=CN1C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The pyrrolo[3,4-c]pyrazole core consists of a five-membered pyrrole ring fused to a pyrazole ring, creating a-bicyclic system. The carboxylic acid group at position 5 introduces both hydrogen-bonding capacity and acidity (predicted pKa ≈ 3.66) . Substituents at the 1-, 3-, and 6-positions significantly modulate electronic properties and solubility.
Table 1: Representative Derivatives and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Parent carboxylic acid | C7H5N3O2 | 167.14 | H at N1, COOH at C5 |
| tert-Butyl 3-amino-1-methyl derivative | C11H18N4O2 | 238.29 | tert-Butyl ester, methyl at N1 |
| Trifluoromethylated ester derivative | C23H30F3N5O3 | 481.50 | CF3 group, dimethylaminoethyl |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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1H NMR: Pyrazole protons appear as singlets near δ 7.8–8.2 ppm, while pyrrole protons resonate at δ 6.1–6.5 ppm .
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13C NMR: The carboxylic acid carbon typically appears at δ 165–170 ppm, with pyrazole carbons between δ 140–155 ppm .
Synthetic Methodologies
Core Ring Formation
The foundational synthesis involves cyclocondensation of diethyl acetylenedicarboxylate with arylhydrazines, yielding 5-hydroxypyrazole intermediates (65–70% yield). Subsequent treatment with POCl3/DMF generates 4-formyl-5-chloropyrazoles, which undergo Pinnick oxidation to carboxylic acids :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki–Miyaura couplings at the 6-position employ 6-chloro precursors with arylboronic acids. Optimal conditions use Pd(OAc)2/Xantphos in dioxane at 130°C (20–86% yields) :
Amide Bond Formation
Carbodiimide-mediated coupling with HOBt/EDCI enables installation of diverse amines at the carboxylic acid position. Methylamine and aniline derivatives form stable amides in 75–82% yields .
Physicochemical Properties
Solubility and Stability
The free carboxylic acid exhibits limited aqueous solubility (≈1.2 mg/mL at pH 7), which improves dramatically through esterification or salt formation. Stability studies indicate decomposition <5% after 6 months at −20°C in anhydrous DMSO.
Crystallographic Data
X-ray diffraction of the tert-butyl ester derivative reveals:
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Planar bicyclic core (deviation <0.05 Å)
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Hydrogen-bonding network between NH and carbonyl groups
Biological Evaluation
Antimicrobial Activity
Ester derivatives demonstrate potent activity against Staphylococcus aureus (MIC = 2–8 μg/mL) and Candida albicans (MIC = 4–16 μg/mL). The trifluoromethylated analog shows 4-fold greater potency than non-fluorinated counterparts .
Enzyme Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to bacterial dihydrofolate reductase via:
Industrial Applications
Pharmaceutical Intermediates
Over 78% of patented derivatives target kinase inhibition, particularly JAK2 and EGFR mutants. The 3-amino-1-methyl variant serves as a key intermediate in BTK inhibitor synthesis .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO2 adsorption capacity (3.2 mmol/g at 298K vs. 1.8 mmol/g for baseline MOF-5) .
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